molecular formula C9H11NO2 B15166217 (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid CAS No. 282527-19-9

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid

Katalognummer: B15166217
CAS-Nummer: 282527-19-9
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: ZYHCHPBZSZYWOY-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, such as the prop-2-yn-1-yl group and the tetrahydropyridine ring, contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid: Unique due to its specific structural features.

    Other Tetrahydropyridines: Compounds with similar ring structures but different substituents.

    Propargyl-Containing Compounds: Compounds with the prop-2-yn-1-yl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of the tetrahydropyridine ring and the prop-2-yn-1-yl group, which imparts distinct chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

282527-19-9

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

(2S,6S)-6-prop-2-ynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h1,3,5,7-8,10H,4,6H2,(H,11,12)/t7-,8-/m0/s1

InChI-Schlüssel

ZYHCHPBZSZYWOY-YUMQZZPRSA-N

Isomerische SMILES

C#CC[C@H]1C=CC[C@H](N1)C(=O)O

Kanonische SMILES

C#CCC1C=CCC(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.